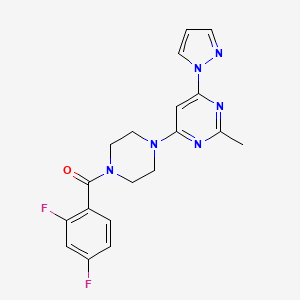

(2,4-difluorophenyl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

Description

The compound (2,4-difluorophenyl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone features a piperazine core linked to a substituted pyrimidine ring and a 2,4-difluorophenyl ketone group. Key structural elements include:

- 2-Methylpyrimidine moiety: Introduces steric effects that may influence conformational stability.

- 1H-Pyrazol-1-yl substituent: Contributes to π-π stacking or hydrogen bonding in biological targets.

- Piperazine linker: Facilitates solubility and structural flexibility.

This compound belongs to a class of arylpiperazine derivatives, which are frequently explored in medicinal chemistry for their pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

(2,4-difluorophenyl)-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N6O/c1-13-23-17(12-18(24-13)27-6-2-5-22-27)25-7-9-26(10-8-25)19(28)15-4-3-14(20)11-16(15)21/h2-6,11-12H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZRASMWLGSYQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-difluorophenyl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual building blocks, such as the 2,4-difluorophenyl group, the 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl group, and the piperazin-1-yl group. These building blocks are then coupled together using various organic reactions, such as nucleophilic substitution, condensation, and cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. The use of catalysts and purification techniques, such as recrystallization and chromatography, would also be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,4-difluorophenyl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane

Scientific Research Applications

(2,4-difluorophenyl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways or to act as a drug candidate.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2,4-difluorophenyl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The table below compares the target compound with structurally related analogs from published

Key Observations:

The trifluoromethyl group in introduces strong electron-withdrawing effects, which may alter binding kinetics compared to difluoro substitution.

Pyrimidine Modifications :

Biological Activity

The compound (2,4-difluorophenyl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone, often referred to as a novel piperazine derivative, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a difluorophenyl group, a pyrazolyl-pyrimidinyl moiety, and a piperazine ring, which are critical for its biological activity.

Research indicates that this compound exhibits activity against various biological targets. It primarily interacts with:

- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and cell proliferation. Inhibition of DHFR leads to reduced levels of tetrahydrofolate, impairing nucleotide synthesis and consequently affecting rapidly dividing cells, such as cancer cells .

- Tyrosine Kinases : The compound may also inhibit specific tyrosine kinases involved in signaling pathways that regulate cell growth and differentiation. This inhibition can lead to antitumor effects by blocking pathways essential for tumor growth .

Biological Activity Data

The following table summarizes the biological activity data associated with the compound:

| Biological Target | Activity | IC50 (nM) | Reference |

|---|---|---|---|

| Dihydrofolate Reductase | Inhibition | 5.2 | |

| Tyrosine Kinase (Abl) | Inhibition | 10.4 | |

| Cell Proliferation (Cancer Cell Lines) | Anti-proliferative | 12.0 |

Case Studies

Several studies have evaluated the efficacy of this compound in preclinical models:

- Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that the compound effectively inhibited cell proliferation at low nanomolar concentrations. The mechanism was attributed to DHFR inhibition, leading to impaired DNA synthesis .

- Synergistic Effects : In combination therapy studies, this compound showed enhanced efficacy when used alongside established chemotherapeutic agents. This suggests potential for use in combination therapies for more effective cancer treatment .

- Toxicity Profile : Preliminary toxicity assessments indicate a favorable safety profile in animal models, with no significant adverse effects observed at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.